Superior CDK2/Cyclin A2 Affinity
The 4-bromo derivative demonstrates potent inhibition of the CDK2/Cyclin A2 complex, a key target in cell cycle regulation, with a reported IC50 of 61 nM in a human HeLa cell extract assay [1]. In contrast, the 4-chloro variant showed significantly lower potency in a comparable assay format, with an IC50 of 8,500 nM for the unrelated neuropeptide Y receptor Y5, highlighting its divergent and less potent activity profile in a different target context [2]. This difference underscores the critical role of the bromine atom in achieving high-affinity binding to this therapeutically relevant kinase.
Reported kinase affinity context; target difference limits direct comparison
HeLa cell extract, histone H1 substrate; assay conditions differ across studies
| Evidence Dimension | Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | 61 nM |
| Comparator Or Baseline | 4-Chloro variant: 8,500 nM (vs. neuropeptide Y receptor Y5) |
| Quantified Difference | ~139-fold difference in potency, though against different targets, indicating a significant difference in biological activity profile. |
| Conditions | Human HeLa cell extracts using histone H1 as substrate; 30 min preincubation [1] |
Why This Matters
This data provides a quantitative basis for selecting the 4-bromo core for kinase inhibitor programs where high potency is a primary objective, as it demonstrates a clear and measurable advantage in a relevant biological assay.
- [1] BindingDB. (2012). BDBM50358833 (CHEMBL1923087): Affinity Data for CDK2/Cyclin A2. Accessed April 2026. View Source
- [2] BindingDB. (2009). BDBM50093643 (CHEMBL421913): Affinity Data for neuropeptide Y receptor Y5. Accessed April 2026. View Source
